molecular formula C27H14Cl4INO4 B11561004 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B11561004
M. Wt: 685.1 g/mol
InChI Key: RYVWSGKTCNKKMX-UHFFFAOYSA-N
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Description

4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) is a complex organic compound that features a combination of aromatic rings, imino groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) typically involves a multi-step process. One common method starts with the reaction of 4-hydroxybenzaldehyde with 4-iodoaniline in absolute ethanol under reflux conditions to form a Schiff base . This intermediate is then reacted with octadecanoic acid in the presence of dimethylformamide (DMF) and 4-dimethylaminopyridine (DMAP) in dichloromethane to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C27H14Cl4INO4

Molecular Weight

685.1 g/mol

IUPAC Name

[3-(2,4-dichlorobenzoyl)oxy-4-[(4-iodophenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H14Cl4INO4/c28-16-2-9-21(23(30)11-16)26(34)36-20-8-1-15(14-33-19-6-4-18(32)5-7-19)25(13-20)37-27(35)22-10-3-17(29)12-24(22)31/h1-14H

InChI Key

RYVWSGKTCNKKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl)I

Origin of Product

United States

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